2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide
Description
2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide (molecular formula: C25H27N3O4S2, molecular weight: 497.63 g/mol) is a sulfonamide-containing acetamide derivative. Its structure features a 4-methylphenylsulfonyl group attached to an aminophenylthioether backbone, linked to a 4-morpholinophenyl acetamide moiety . The compound’s design integrates sulfonamide and morpholine pharmacophores, which are frequently exploited in medicinal chemistry for their bioactivity, including anti-inflammatory, antimicrobial, and kinase-modulating properties .
Properties
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]phenyl]sulfanyl-N-(4-morpholin-4-ylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O4S2/c1-19-6-12-22(13-7-19)34(30,31)27-23-4-2-3-5-24(23)33-18-25(29)26-20-8-10-21(11-9-20)28-14-16-32-17-15-28/h2-13,27H,14-18H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNXQHXCCZJPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2SCC(=O)NC3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide, often referred to as compound 1, is a synthetic organic molecule with potential therapeutic applications. Its structure includes a sulfonamide moiety, which is known for various biological activities, including anti-inflammatory and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
- Chemical Formula : C25H27N3O4S2
- Molecular Weight : 497.63 g/mol
- CAS Number : [Not specified in the search results]
The biological activity of compound 1 can be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory processes and microbial resistance. The sulfonamide group is particularly notable for its role in inhibiting carbonic anhydrase and cyclooxygenase (COX) enzymes, which are crucial in regulating inflammation and pain.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide groups have shown effectiveness against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa.
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound 1 | 12.5 | MRSA |
| Compound 1 | 25 | E. coli |
| Compound 1 | 15 | K. pneumoniae |
| Compound 1 | 30 | P. aeruginosa |
These findings suggest that the compound may inhibit bacterial growth effectively, comparable to established antibiotics like ceftriaxone .
Anti-inflammatory Activity
The anti-inflammatory potential of compound 1 has been evaluated through its COX inhibitory activity. In vitro studies demonstrate that it exhibits selectivity towards COX-2 over COX-1, a desirable trait for minimizing gastrointestinal side effects associated with non-selective NSAIDs.
| Compound | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Compound 1 | 0.15 | >100 (compared to indomethacin SI = 0.079) |
The high selectivity index indicates that compound 1 could serve as a safer alternative for treating inflammatory conditions .
Study on Antimicrobial Efficacy
In a recent study, the synthesized derivatives of sulfonamide compounds were tested against various bacterial strains. Compound 1 demonstrated potent antibacterial activity with minimal cytotoxicity towards human cells, which was assessed using human embryonic kidney cell lines .
Study on COX Inhibition
Another research focused on evaluating the COX inhibitory properties of compound 1 showed that it effectively reduced edema in animal models, demonstrating its potential as an anti-inflammatory agent . The results indicated significant edema inhibition compared to control groups treated with standard anti-inflammatory drugs.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent . It acts as an ATP-competitive inhibitor of sphingosine kinase, targeting both SK1 and SK2 isoforms. This inhibition leads to decreased cancer cell proliferation and increased apoptosis in various cancer cell lines. The reported Ki values indicate significant binding affinity, suggesting its efficacy in cancer therapy .
Antimicrobial Properties
The sulfonamide moiety is traditionally associated with antimicrobial activity. The compound has shown promise against several bacterial strains, making it a candidate for further development as an antibiotic . Its mechanism of action likely involves inhibition of folic acid synthesis, similar to other sulfonamides.
Case Studies
Chemical Reactions Analysis
Sulfonamide Group Reactivity
The [(4-methylphenyl)sulfonyl]amino group participates in reactions typical of sulfonamides:
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Hydrolysis : Under acidic or basic conditions, sulfonamides hydrolyze to form sulfonic acids and amines. For example, similar compounds like N-[4-(methylsulfamoyl)phenyl]acetamide undergo hydrolysis to yield 4-methylbenzenesulfonic acid and acetamide derivatives .
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Alkylation/Acylation : The nitrogen in the sulfonamide group can act as a nucleophile, reacting with alkyl halides or acyl chlorides to form N-alkylated or N-acylated products .
Thioether (Sulfanyl) Group Reactivity
The –S– linkage between the phenyl groups is susceptible to:
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Oxidation : Thioethers oxidize to sulfoxides (R–SO–R) or sulfones (R–SO₂–R) using agents like hydrogen peroxide or m-chloroperbenzoic acid. This reactivity is observed in analogs such as 2-[(4-methylphenyl)sulfonyl]acetamide .
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Nucleophilic Substitution : The sulfur atom can undergo displacement reactions in the presence of strong nucleophiles (e.g., thiols or amines) .
Acetamide Group Reactivity
The acetamide moiety (–NHCOCH₃) exhibits:
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Hydrolysis : Acidic or basic hydrolysis converts the acetamide to acetic acid derivatives. For instance, N-(2-{methyl[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide hydrolyzes to form 2-aminophenyl intermediates under reflux with HCl .
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Reduction : Catalytic hydrogenation or LiAlH₄ reduces the amide to a primary amine .
Morpholine Ring Reactivity
The 4-morpholinophenyl group undergoes:
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Ring-Opening Reactions : Strong acids or electrophiles can protonate the oxygen, leading to ring cleavage.
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Coordination Chemistry : The morpholine nitrogen can act as a ligand for metal ions, forming complexes useful in catalysis .
Table 1: Key Functional Groups and Their Reactions
Stability Considerations
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[(2-{[(4-methylphenyl)sulfonyl]amino}phenyl)sulfanyl]-N-(4-morpholinophenyl)acetamide with structurally or functionally related acetamide derivatives:
Key Structural and Functional Differences:
Sulfonamide vs. Sulfonyl Groups: The target compound and its phenylsulfonyl analog (C25H27N3O4S2) share near-identical molecular weights but differ in substituents. The simplified derivative (C19H22N2O4S, ) lacks the thioether and aminophenyl moieties, reducing steric bulk but possibly diminishing binding affinity to sulfonamide-targeted enzymes.
Morpholine vs. Other Aromatic Substituents: Replacing the 4-morpholinophenyl group with 4-methoxyphenyl (as in ) removes the morpholine’s hydrogen-bonding capacity, which may reduce interactions with polar residues in biological targets. The methoxy derivative demonstrated antimicrobial activity, suggesting the acetamide core alone can confer bioactivity .
Thioether Linkage vs. Complex Heterocycles: The thienopyrimidinone derivative () incorporates a fused heterocyclic system, likely improving selectivity for kinase targets but increasing synthetic complexity. Its 4-chlorophenyl group may enhance halogen bonding compared to the target compound’s 4-methylphenyl group.
Pharmacological Implications:
- Compounds with triazole or thienopyrimidinone cores () highlight divergent strategies for optimizing target engagement, with the former favoring heterocyclic interactions and the latter emphasizing kinase inhibition.
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s multi-step synthesis (involving sulfonylation, thioether formation, and acetamide coupling) is more complex than simpler derivatives like the 4-methoxyphenyl analog .
- Biological Data Gap : While structural analogs (e.g., ) report antimicrobial or kinase-modulating activity, the target compound’s specific biological profile remains uncharacterized in the available literature.
- SAR Insights: The comparison underscores the importance of the morpholinophenyl group for balancing solubility and target binding, as well as the 4-methylphenylsulfonyl moiety for modulating lipophilicity.
Q & A
Q. What are the recommended synthetic routes for this compound, and what critical reaction parameters influence yield?
The synthesis typically involves multi-step organic reactions:
- Step 1 : Sulfonation of 4-methylaniline to generate the sulfonamide intermediate.
- Step 2 : Coupling with 2-aminothiophenol via nucleophilic substitution under basic conditions (e.g., triethylamine) to form the sulfanyl-linked phenyl group .
- Step 3 : Final acetamide formation using 4-morpholinophenylamine and acetyl chloride in anhydrous dichloromethane . Key Parameters : Temperature (60–80°C for sulfonation), solvent polarity (DMF for coupling), and stoichiometric control of reagents (1.2:1 molar ratio for acetyl chloride) .
Q. How is structural integrity confirmed post-synthesis, and which analytical techniques are essential?
- NMR Spectroscopy : H and C NMR validate regiochemistry of sulfonamide and acetamide groups. For example, the sulfonyl proton appears as a singlet near δ 3.1 ppm .
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water (70:30) mobile phase .
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] at m/z 486.12) .
Advanced Research Questions
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
- 2D NMR Techniques : HSQC and HMBC correlate ambiguous protons/carbons, resolving overlapping signals in the morpholine and sulfonyl regions .
- Computational Validation : Density Functional Theory (DFT)-predicted IR spectra cross-validate experimental carbonyl stretches (~1680 cm) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the sulfanyl-acetamide linkage .
Q. How does the sulfanyl group influence reactivity in medicinal chemistry applications?
- Thiol-Mediated Binding : The sulfanyl group participates in covalent interactions with cysteine residues in target enzymes (e.g., kinase inhibitors), confirmed via kinetic assays .
- Oxidative Stability : Under physiological conditions, the sulfanyl group oxidizes to sulfone, altering bioactivity. Stability studies in PBS (pH 7.4) show a half-life of 8 hours .
Q. What in vitro/in vivo models evaluate anticancer activity, and how do results translate?
- In Vitro :
- Cell Viability Assays : IC values (e.g., 12 µM in MCF-7 cells) using MTT assays .
- Apoptosis Markers : Caspase-3 activation via flow cytometry .
- In Vivo :
- Xenograft Models : Dose-dependent tumor reduction (50 mg/kg, oral) in BALB/c mice with HT-29 colon cancer .
- Pharmacokinetics : AUC (0–24h) of 45 µg·h/mL and T of 6 hours in plasma .
Q. How can computational methods predict target interactions, and how are these validated experimentally?
- Molecular Docking : AutoDock Vina predicts binding to EGFR kinase (binding energy: −9.2 kcal/mol) with key interactions at Lys721 and Thr766 .
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measures binding affinity (K = 120 nM) .
- Enzyme Inhibition Assays : IC of 0.8 µM against purified EGFR kinase .
Data Contradiction Analysis
Q. How are conflicting bioactivity results (e.g., varying IC across studies) addressed?
- Standardized Protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and assay conditions (e.g., 48-hour exposure) .
- Metabolic Stability Checks : Verify compound integrity in culture media via LC-MS to rule out degradation artifacts .
Methodological Tables
Table 1 : Key Synthetic Parameters and Outcomes
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | HSO, 80°C | 75 | 90 |
| 2 | EtN, DMF | 68 | 92 |
| 3 | AcCl, CHCl | 85 | 95 |
| Data compiled from . |
Table 2 : Comparative Bioactivity in Cancer Cell Lines
| Cell Line | IC (µM) | Assay Type | Reference |
|---|---|---|---|
| MCF-7 | 12 ± 1.5 | MTT | |
| HT-29 | 8 ± 0.9 | SRB | |
| A549 | 20 ± 2.1 | MTT |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
